o-(Triisopropylsilyl)hydroxylamine
Description
Contextualizing Hydroxylamine (B1172632) Derivatives in Modern Synthetic Chemistry
Hydroxylamine (NH₂OH) and its derivatives are versatile building blocks and reagents in organic synthesis. wikipedia.orgbritannica.com Historically, they are well-known for their reaction with aldehydes and ketones to form oximes, a transformation crucial in both industrial processes and laboratory-scale synthesis. wikipedia.orgquora.com For instance, the synthesis of caprolactam, the precursor to Nylon 6, involves the Beckmann rearrangement of cyclohexanone oxime, which is produced from hydroxylamine. wikipedia.org
In contemporary synthetic chemistry, the role of hydroxylamine derivatives has expanded significantly. They have emerged as powerful electrophilic aminating agents, providing a source of nitrogen for the formation of carbon-nitrogen (C-N) bonds. nih.govwiley-vch.de This is achieved by modifying the hydroxylamine oxygen with a good leaving group, which renders the nitrogen atom electrophilic. wiley-vch.de These reagents have been instrumental in developing new methods for the synthesis of primary amines, anilines, and various nitrogen-containing heterocycles, often with high degrees of control and under mild conditions. nih.govresearchgate.net The development of hydroxylamine-derived reagents has provided alternatives to traditional methods, improving step-economy and functional group tolerance in the synthesis of pharmaceuticals and other bioactive molecules. nih.govorgsyn.org
Significance of Silyl (B83357) Protection Strategies in Complex Molecule Synthesis
In the synthesis of complex organic molecules that contain multiple functional groups, it is often necessary to temporarily block the reactivity of one group while a transformation is carried out elsewhere in the molecule. This strategy, known as using a protecting group, is fundamental to multi-step synthesis. Silyl ethers are a widely used class of protecting groups for alcohols, formed by reacting an alcohol with a silyl halide. researchgate.net
The utility of silyl ethers stems from their favorable properties: they are easy to install, stable under a wide range of reaction conditions (e.g., with strong bases, organometallics, and many oxidizing agents), and can be selectively removed under mild conditions, typically using a fluoride (B91410) source. researchgate.net The stability of a silyl ether is largely governed by the steric bulk of the alkyl groups on the silicon atom. A variety of silyl groups with different steric and electronic properties are available, allowing chemists to fine-tune the protection strategy.
The triisopropylsilyl (TIPS) group is one of the more sterically hindered silyl protecting groups. This bulkiness confers high stability, making TIPS-protected alcohols resistant to cleavage under conditions that might remove less hindered silyl groups like trimethylsilyl (B98337) (TMS). This differential stability allows for the selective deprotection of different hydroxyl groups within the same molecule, a crucial tactic in the synthesis of poly-functional compounds such as ribonucleosides. nih.gov The robust nature of the TIPS group makes it particularly valuable in lengthy synthetic sequences where the protecting group must survive numerous reaction steps. nih.gov
Scope and Academic Focus of O-(Triisopropylsilyl)hydroxylamine Research
The academic focus on this compound and related silyl hydroxylamines lies at the intersection of protecting group chemistry and the development of novel aminating reagents. Research in this area explores how the properties of the silyl group can be harnessed to create stable, yet reactive, sources of the hydroxylamine moiety.
The synthesis of O-silylhydroxylamines is typically achieved by reacting hydroxylamine hydrochloride with a corresponding silyl chloride in the presence of a base. prepchem.com While specific research literature on this compound is specialized, studies on analogous compounds provide insight into its potential applications. For example, O-(Trimethylsilyl)hydroxylamine is used in the preparation of O-trimethylsilyl oxime ethers. chemdad.com
The primary research interest in a compound like this compound would be its application as an electrophilic aminating agent. Hydroxylamine derivatives are recognized as valuable reagents for electrophilic amination, a process that forms C-N bonds by using a nitrogen atom that acts as an electrophile. nih.govwiley-vch.denih.gov The TIPS group, being large and electron-donating, would be expected to make this compound a relatively stable, isolable, and manageable source of the "NH₂O" synthon. Its reactivity could be triggered under specific conditions, for example, through activation with a Lewis acid or in transition-metal-catalyzed processes. nih.gov The research scope includes developing new synthetic methods where this reagent could deliver the aminooxy group to various nucleophiles, contributing to the synthesis of complex nitrogen-containing target molecules.
Data Tables
Table 1: Properties of Selected Silyl Protecting Groups
| Silyl Group | Abbreviation | Typical Reagent | Relative Stability (to acid hydrolysis) |
| Trimethylsilyl | TMS | Trimethylsilyl chloride | 1 |
| Triethylsilyl | TES | Triethylsilyl chloride | 64 |
| tert-Butyldimethylsilyl | TBDMS / TBS | tert-Butyldimethylsilyl chloride | 20,000 |
| tert-Butyldiphenylsilyl | TBDPS | tert-Butyldiphenylsilyl chloride | 100,000 |
| Triisopropylsilyl | TIPS | Triisopropylsilyl chloride | 700,000 |
This table presents a comparison of common silyl protecting groups for alcohols, highlighting the high relative stability of the TIPS group.
Table 2: Applications of Hydroxylamine Derivatives in Synthesis
| Hydroxylamine Derivative | Reagent Type | Application |
| Hydroxylamine (NH₂OH) | Nucleophile | Formation of oximes from aldehydes/ketones |
| O-Aryl/Alkyl Hydroxylamines | Electrophilic Aminating Agent | Synthesis of primary amines and N-heterocycles |
| O-Acyl Hydroxylamines | Electrophilic Aminating Agent | Transition-metal-catalyzed amination of alkenes and arenes |
| O-Silyl Hydroxylamines | Protected Nucleophile / Electrophilic Aminating Agent Precursor | Stable source for the hydroxylamine moiety |
This table summarizes the diverse roles of hydroxylamine derivatives in modern organic synthesis, positioning O-silyl hydroxylamines as stable precursors.
Structure
2D Structure
Properties
CAS No. |
1170696-39-5 |
|---|---|
Molecular Formula |
C9H23NOSi |
Molecular Weight |
189.37 g/mol |
IUPAC Name |
O-tri(propan-2-yl)silylhydroxylamine |
InChI |
InChI=1S/C9H23NOSi/c1-7(2)12(11-10,8(3)4)9(5)6/h7-9H,10H2,1-6H3 |
InChI Key |
FWNMWANNQUCRKJ-UHFFFAOYSA-N |
SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)ON |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of O Triisopropylsilyl Hydroxylamine
Participation in Metal-Catalyzed Transformations
The presence of the silyl (B83357) ether and the N-O bond in O-(triisopropylsilyl)hydroxylamine makes it a versatile substrate in metal-catalyzed reactions, enabling the formation of new carbon-nitrogen and carbon-oxygen bonds.
Iron(II)-Catalyzed Olefin Aminohydroxylation: Mechanistic Pathways and Intermediate Generation (e.g., Iron-Nitrenoid)
Iron(II)-catalyzed aminohydroxylation of olefins using functionalized hydroxylamines, including O-protected derivatives, represents a powerful method for the synthesis of valuable 1,2-amino alcohols. Mechanistic studies suggest that the reaction proceeds through the formation of a highly reactive iron-nitrenoid intermediate. rsc.orgnih.gov In a proposed catalytic cycle, the iron(II) catalyst coordinates to the hydroxylamine (B1172632) derivative. Subsequent elimination of the silyloxy group generates the putative iron-nitrenoid species. This intermediate then reacts with the olefin in an intramolecular fashion. The reaction pathway can lead to either the desired aminohydroxylation product or an aziridine, depending on the reaction conditions, such as the choice of ligand and counteranion. rsc.org The diastereoselectivity of this process can be high, affording amino alcohols with excellent control of relative stereochemistry. rsc.org
A general scheme for this transformation is depicted below:
Scheme 1: Proposed Catalytic Cycle for Iron(II)-Catalyzed Olefin Aminohydroxylation
| Step | Description |
| 1 | Coordination of the functionalized hydroxylamine to the Fe(II) catalyst. |
| 2 | Formation of the key iron-nitrenoid intermediate. |
| 3 | Reaction of the iron-nitrenoid with the olefin. |
| 4 | Formation of a radical intermediate. |
| 5 | Ring closure to yield the aminohydroxylation product. |
| 6 | Catalyst regeneration. |
This is an interactive data table based on the general mechanism of iron-catalyzed olefin aminohydroxylation.
Rhodium(II)-Catalyzed Amination in Enantioselective Syntheses Utilizing O-Protected Hydroxylamines
While rhodium(II) catalysts are well-known for their ability to catalyze C-H amination reactions, specific examples detailing the use of this compound in enantioselective syntheses are not extensively documented in the reviewed literature. However, the broader class of O-protected hydroxylamines has been explored in rhodium-catalyzed hydroamination reactions. nih.gov These reactions typically proceed through either an oxidative addition/migratory insertion mechanism or an aminometalation pathway. nih.gov The choice of ligand on the rhodium center is crucial for achieving high enantioselectivity in such transformations. The bulky TIPS group in this compound could potentially influence the stereochemical outcome of such reactions, but further research is needed to fully elucidate its role.
Palladium-Catalyzed Cycloisomerization Processes Involving Triisopropylsilyl-Substituted Species
Palladium-catalyzed cycloisomerization reactions are a powerful tool for the construction of cyclic and polycyclic frameworks. nih.govnih.gov These transformations often involve the intramolecular reaction of an olefin with another unsaturated functionality within the same molecule. While there is extensive literature on palladium-catalyzed cycloisomerization of dienes and enynes, specific studies involving substrates bearing a triisopropylsilyl-substituted hydroxylamine moiety are not prominently featured in the surveyed literature. The general mechanism for the cycloisomerization of functionalized dienes often involves the formation of an alkyl olefin chelate complex, followed by intramolecular carbometalation. nih.gov The presence of a bulky triisopropylsilyl group could potentially impact the coordination of the substrate to the palladium center and influence the regioselectivity and stereoselectivity of the cyclization.
Role in Nitrone-Mediated Reactions
O-Silylated hydroxylamines, including TIPS-hydroxylamine, serve as valuable precursors for the in situ generation of nitrones, which are versatile 1,3-dipoles that readily participate in cycloaddition reactions.
In Situ Nitrone Formation from O-Silylated Hydroxylamines
Nitrones can be generated in situ from the condensation of O-silylated hydroxylamines with aldehydes or ketones. rsc.orgwhiterose.ac.uk This approach avoids the isolation of often unstable nitrones. The reaction is typically carried out by treating a mixture of the aldehyde and the O-silylated hydroxylamine with a desilylating agent, such as a fluoride (B91410) source, or by heating the mixture. The bulky triisopropylsilyl group in this compound can influence the rate of nitrone formation. The general transformation is shown below:
Scheme 2: In Situ Formation of a Nitrone from an O-Silylated Hydroxylamine
| Reactant 1 | Reactant 2 | Conditions | Intermediate |
| This compound | Aldehyde/Ketone | Heat or desilylating agent | Nitrone |
This is an interactive data table illustrating the in situ generation of nitrones.
Intramolecular Cycloadditions and Their Stereochemical Outcomes
Once formed in situ, nitrones derived from this compound can undergo intramolecular [3+2] cycloaddition reactions with a tethered alkene or other dipolarophile. rsc.orgrsc.org This strategy provides a powerful method for the stereoselective synthesis of complex heterocyclic systems, particularly bicyclic isoxazolidines. The stereochemical outcome of these cycloadditions is often highly predictable and is influenced by the geometry of the transition state. rsc.org The tether connecting the nitrone and the dipolarophile plays a crucial role in controlling the regioselectivity and stereoselectivity of the cyclization. rsc.org The resulting isoxazolidine (B1194047) products can be further transformed into valuable building blocks, such as 1,3-amino alcohols, by reductive cleavage of the N-O bond. rsc.org
The stereoselectivity of these intramolecular cycloadditions can be illustrated by the formation of specific cis- or trans-fused ring systems. The relative stereochemistry of the newly formed stereocenters is dictated by the approach of the nitrone to the dipolarophile, which is constrained by the tether.
Electrophilic Amination and Bond-Forming Reactions
This compound serves as a versatile reagent in organic synthesis, primarily acting as an electrophilic source of the amino group. Its reactivity is centered around the N-O bond, which can be cleaved to facilitate the formation of new bonds with various nucleophiles. The bulky triisopropylsilyl (TIPS) group plays a crucial role in modulating the reactivity and stability of the hydroxylamine.
O-Silylated hydroxylamines, including this compound, are effective reagents for the construction of carbon-nitrogen (C-N), nitrogen-nitrogen (N-N), oxygen-nitrogen (O-N), and sulfur-nitrogen (S-N) bonds. This reactivity stems from the electrophilic nature of the nitrogen atom, which is enhanced by the silyl group attached to the oxygen.
C-N Bond Formation: In the realm of C-N bond formation, O-silylated hydroxylamines can react with organometallic reagents, such as Grignard reagents or organolithium compounds, to yield primary amines. The reaction proceeds through a nucleophilic attack of the carbanion on the electrophilic nitrogen atom, with the subsequent departure of the silyloxy group. The use of bulky silyl groups like TIPS can influence the steric environment of the reaction center, potentially affecting the scope and selectivity of the amination.
N-N, O-N, and S-N Bond Formation: The electrophilic nitrogen of this compound is also susceptible to attack by heteroatomic nucleophiles. For instance, its reaction with primary or secondary amines can lead to the formation of hydrazines (N-N bond). Similarly, reaction with alcohols or thiols can furnish O-alkyl or S-alkyl hydroxylamines, respectively, establishing O-N or S-N bonds. While the general reactivity pattern is established for hydroxylamine derivatives, specific studies detailing the scope and efficiency with this compound are areas of ongoing research.
The following table summarizes the types of bond formations facilitated by the electrophilic nature of O-silylated hydroxylamines.
| Bond Formed | Nucleophile | Product Class |
| C-N | Organometallic Reagents (e.g., Grignard) | Primary Amines |
| N-N | Amines | Hydrazines |
| O-N | Alcohols/Alkoxides | O-Alkyl Hydroxylamines |
| S-N | Thiols/Thiolates | S-Alkyl Hydroxylamines |
This table provides a generalized overview of the reactivity of O-silylated hydroxylamines.
The electrophilic nature of the nitrogen atom in O-silylated hydroxylamines can be harnessed in intramolecular reactions to construct heterocyclic rings. In a suitably functionalized substrate containing both a nucleophilic center and an O-silylated hydroxylamine moiety, intramolecular cyclization can be induced. This process involves the internal nucleophile attacking the electrophilic nitrogen, leading to the formation of a cyclic product.
For example, a molecule containing a distant carbanion or a nucleophilic heteroatom could undergo cyclization to form nitrogen-containing rings of various sizes. The triisopropylsilyl group, being a good leaving group upon protonation or activation, facilitates the ring-closing step. While the principle is well-established in organic synthesis, specific examples demonstrating the utility of this compound as a promoter for such intramolecular cyclizations are a subject of continued investigation. The general mechanism involves the activation of the O-silyl group, followed by the intramolecular nucleophilic attack, as depicted in a generalized scheme.
Oxidative Transformations and Radical Chemistry
The N-O bond in this compound can also participate in radical reactions, particularly through hydrogen atom abstraction and the formation of nitroxide intermediates.
In the presence of a radical initiator or under oxidative conditions, a hydrogen atom can be abstracted from the nitrogen of this compound. This abstraction leads to the formation of a silyloxyaminyl radical. This radical is in resonance with a nitroxide radical, where the unpaired electron is delocalized between the nitrogen and oxygen atoms.
The stability of the resulting nitroxide radical is influenced by the steric bulk of the substituents on the nitrogen and the silyl group. The large triisopropylsilyl group can provide significant steric shielding, potentially increasing the persistence of the nitroxide radical intermediate. These nitroxide radicals are paramagnetic species and can be detected and characterized by techniques such as electron paramagnetic resonance (EPR) spectroscopy. The formation of such nitroxide intermediates opens avenues for further radical-mediated transformations.
Nitroxide radicals, particularly those bearing an α-hydrogen, can undergo disproportionation reactions. thieme-connect.de This process typically involves the reaction of two nitroxide radicals to form a nitrone and a hydroxylamine. thieme-connect.de In the context of the nitroxide derived from this compound, one potential disproportionation pathway could lead to the formation of a silylated nitrone and the parent hydroxylamine.
However, the significant steric hindrance provided by the triisopropylsilyl group might disfavor the bimolecular disproportionation process, potentially leading to increased stability of the nitroxide radical. The specific disproportionation pathways and the relative stability of the nitroxide derived from this compound are dependent on the reaction conditions and the presence of other reactive species.
Rearrangement Reactions (e.g., Beckmann Rearrangement Context with O-Protected Oximes)
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.comwikipedia.org The reaction is typically catalyzed by acid and proceeds through the migration of a group anti-periplanar to the hydroxyl group of the oxime. wikipedia.org The efficiency of the rearrangement is highly dependent on the nature of the leaving group on the oxygen atom.
O-Silylated oximes, which can be prepared from the corresponding oximes and a silylating agent, are excellent substrates for the Beckmann rearrangement. The O-silyl group, upon protonation or activation by a Lewis acid, becomes a much better leaving group than a simple hydroxyl group. This facilitates the rearrangement under milder conditions.
In this context, while this compound is not directly the rearranging species, it is a precursor to the O-silylated oximes. The reaction of a ketone or aldehyde with this compound would furnish the corresponding O-triisopropylsilyl oxime. Subsequent treatment of this O-protected oxime with an acid catalyst would then trigger the Beckmann rearrangement to afford the corresponding amide or lactam. rsc.orgresearchgate.net The bulky triisopropylsilyl group can influence the stability and handling of the oxime ether intermediate.
The general steps involved are:
Formation of the O-triisopropylsilyl oxime from a carbonyl compound and this compound.
Activation of the O-silyl group by an acid catalyst.
Rearrangement of the group anti to the O-silyloxy group to the nitrogen atom with concomitant cleavage of the N-O bond.
Hydrolysis of the resulting nitrilium ion to yield the amide product.
Strategic Applications of O Triisopropylsilyl Hydroxylamine in Complex Organic Synthesis
As a Versatile Amination and Hydroxylation Reagent
The dual functionality of O-(triisopropylsilyl)hydroxylamine, possessing both a nucleophilic nitrogen and an oxygen atom, renders it a potent reagent for the introduction of amino and hydroxyl groups into organic molecules. The bulky TIPS group modulates its reactivity and provides thermal stability, making it a predictable and effective reagent in various synthetic contexts.
Synthesis of Amino Alcohols and N-Hydroxy Peptides
This compound serves as a key precursor in the synthesis of N-hydroxy peptides, which are of significant interest due to their biological activities. A notable application involves the preparation of optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters. These compounds are crucial intermediates in the study of metabolic pathways of natural α-L-amino acids and are ideal starting materials for synthesizing biologically and pharmacologically important N-hydroxy peptides. The synthesis is achieved through the AlCl₃-assisted ring-opening of chiral oxaziridines, derived from natural α-amino acid methyl esters, by nitrogen-containing nucleophiles. The resulting N-hydroxy-α-L-amino acid methyl esters are then protected in situ with triisopropylsilyl triflate to yield the stable TIPS-protected derivatives, preserving the chirality of the α-carbon. nih.gov
The general utility of silyl-protected hydroxylamines extends to the synthesis of β-amino alcohols through the regioselective ring-opening of epoxides. While specific examples detailing the use of this compound are not as prevalent in the literature as its trimethylsilyl (B98337) analogue, the principle remains the same. The silyl-protected hydroxylamine (B1172632) acts as a nucleophile, attacking one of the epoxide carbons to forge a new carbon-nitrogen bond, with subsequent workup yielding the desired amino alcohol. The steric bulk of the TIPS group can influence the regioselectivity of the epoxide opening, a factor that can be strategically exploited in complex syntheses.
Construction of Substituted Heterocycles
The reactivity of hydroxylamine derivatives is widely exploited in the synthesis of various nitrogen- and oxygen-containing heterocycles. While direct and numerous examples of this compound in complex heterocycle construction are still emerging, its role as a stable and protected hydroxylamine source makes it a highly promising reagent in this field.
One documented application is in the synthesis of substituted pyrroles. For instance, 3-nitro-1-(triisopropylsilyl)-1H-pyrrole has been synthesized, demonstrating the compatibility of the TIPS-protected hydroxylamine functionality with nitration conditions. This highlights the utility of the TIPS group in shielding the reactive N-O bond during harsh reaction steps, enabling the synthesis of functionalized pyrrole (B145914) rings that might otherwise be difficult to access.
Furthermore, the general reactivity of hydroxylamines in forming isoxazoles from 1,3-dicarbonyl compounds is a cornerstone of heterocyclic chemistry. youtube.com In this reaction, the hydroxylamine first forms an oxime with one carbonyl group, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole (B147169) ring. The use of this compound in such reactions could offer advantages in terms of solubility, stability, and selective deprotection in later synthetic stages. Similarly, cascade reactions involving hydroxylamine derivatives are a powerful tool for the rapid construction of complex heterocyclic scaffolds. researchgate.net The controlled release of the hydroxylamine functionality from its TIPS-protected form could be strategically employed in such one-pot transformations to generate molecular diversity.
Role as a Transient Protecting Group in Hydroxylamine Chemistry
The triisopropylsilyl (TIPS) group is a robust and sterically demanding protecting group that is frequently employed to mask the reactivity of hydroxylamines. Its stability under a range of conditions, coupled with its selective removal, makes it an excellent choice for multi-step syntheses where precise control over reactive functional groups is paramount.
Site-Specific Protection in Polyfunctional Substrates
In molecules containing multiple reactive sites, the site-specific protection of a hydroxylamine group is crucial. The TIPS group is particularly effective in this regard. As demonstrated in the synthesis of N-hydroxy-α-L-amino acid methyl esters, the immediate derivatization of the newly formed N-hydroxy group with triisopropylsilyl triflate serves to protect it from undesirable side reactions, such as disproportionation and degradation. nih.gov This site-specific protection ensures the integrity of the chiral center and the N-hydroxy functionality, allowing for further synthetic manipulations at other positions of the molecule.
The choice of the TIPS group over other silyl (B83357) ethers is often dictated by its enhanced stability. The large steric bulk of the three isopropyl groups provides significant kinetic stability, making the TIPS-protected hydroxylamine resistant to a wider range of reaction conditions compared to smaller silyl ethers like trimethylsilyl (TMS) or triethylsilyl (TES). This stability is particularly advantageous in the synthesis of complex molecules that require numerous synthetic steps. A patent for the synthesis of hydroxylamines lists the triisopropyl silicon base as a suitable silyl ether protecting group, underscoring its recognized utility in this context. highfine.com
Orthogonal Deprotection Strategies in Complex Synthetic Sequences
A key advantage of the TIPS protecting group is its compatibility with orthogonal deprotection strategies. In a complex synthesis, it is often necessary to deprotect one functional group without affecting others. The TIPS group can be selectively cleaved under conditions that leave other protecting groups, such as benzyl (B1604629) (Bn), tert-butyloxycarbonyl (Boc), and fluorenylmethyloxycarbonyl (Fmoc), intact. researchgate.net
The most common method for the deprotection of TIPS ethers is the use of fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu The high affinity of silicon for fluorine drives this cleavage reaction. The rate of cleavage can be modulated by the choice of solvent and reaction conditions. Additionally, TIPS ethers can be removed under certain acidic conditions, although they are generally more stable to acid than many other silyl ethers. This differential reactivity allows for the selective deprotection of other silyl ethers, like TMS or TES, in the presence of a TIPS group.
While a specific, detailed total synthesis of a complex natural product explicitly showcasing the orthogonal deprotection of a TIPS-protected hydroxylamine was not found in the immediate search results, the principles of such a strategy are well-established in organic synthesis. For instance, a synthetic sequence could involve a molecule bearing both a TIPS-protected hydroxylamine and a Boc-protected amine. The Boc group could be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to allow for further functionalization of the amine, while the TIPS-protected hydroxylamine remains untouched. Subsequently, the TIPS group could be removed using TBAF to liberate the hydroxylamine for a final transformation. This type of selective manipulation is critical for the efficient construction of intricate molecular architectures. numberanalytics.com
Precursor in Chiral Synthesis
The application of this compound extends into the realm of asymmetric synthesis, where it serves as a valuable precursor for the generation of chiral molecules. Its ability to participate in reactions that create or preserve stereocenters makes it a useful tool for the synthesis of enantiomerically pure compounds.
A prime example of this is the synthesis of optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters. nih.gov This process starts with chiral oxaziridines derived from natural α-amino acids, thereby introducing a predefined stereocenter into the molecule. The subsequent ring-opening and in situ protection with the TIPS group effectively preserves the chiral integrity of the α-carbon. The resulting chiral N-hydroxy-O-triisopropylsilyl amino acid derivatives are valuable building blocks for the synthesis of more complex chiral molecules, such as N-hydroxy peptides, without racemization. The stability afforded by the TIPS group is crucial in maintaining the stereochemical purity throughout subsequent synthetic steps.
The following table summarizes the key applications and findings discussed in this article:
| Section | Application of this compound | Key Findings |
| 4.1.1 | Synthesis of Amino Alcohols and N-Hydroxy Peptides | Precursor to optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters, which are intermediates for N-hydroxy peptides. nih.gov |
| 4.1.2 | Construction of Substituted Heterocycles | Used in the synthesis of 3-nitro-1-(triisopropylsilyl)-1H-pyrrole. Potential reagent for isoxazole synthesis from 1,3-dicarbonyls. youtube.com |
| 4.2.1 | Site-Specific Protection in Polyfunctional Substrates | The TIPS group provides robust, site-specific protection of hydroxylamines, preventing degradation and side reactions. nih.govhighfine.com |
| 4.2.2 | Orthogonal Deprotection Strategies | Can be selectively deprotected using fluoride ions (TBAF), allowing for orthogonal strategies with other protecting groups like Boc and Fmoc. researchgate.netharvard.edu |
| 4.3 | Precursor in Chiral Synthesis | Enables the synthesis of optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters, preserving stereochemical integrity. nih.gov |
Formation of Optically Pure N-Hydroxy-α-l-amino Acid Esters
The synthesis of optically pure N-hydroxy-α-L-amino acid esters is a critical process, as these compounds are significant intermediates for creating biologically and pharmacologically important N-hydroxy peptides. A key challenge in their synthesis is maintaining the chiral integrity of the α-carbon and preventing degradation of the sensitive N-hydroxy functionality. This compound, or more precisely its derivatives, play a crucial role in overcoming these challenges.
A robust method involves a multi-step sequence starting from natural α-amino acid methyl esters. The process begins with the formation of chiral oxaziridines, which then undergo a ring-opening reaction assisted by aluminum trichloride (B1173362) (AlCl₃) in an anhydrous environment. This step selectively yields N-hydroxy-α-L-amino acid methyl esters.
However, these N-hydroxylated precursors are often unstable. To ensure their stability and prevent racemization or decomposition through disproportionation, they are immediately converted into their O-triisopropylsilyl derivatives. This is achieved by reacting the N-hydroxy compound with triisopropylsilyl triflate in the presence of 1H-imidazole. The introduction of the bulky TIPS group effectively protects the hydroxylamine moiety, resulting in excellent yields of the stable, optically pure N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters. nih.gov This derivatization is essential for preserving the stereochemical purity required for subsequent steps in complex peptide synthesis. nih.gov
Data sourced from studies on AlCl₃-assisted oxaziridine (B8769555) ring-opening reactions. nih.gov
Enantioselective Amination of Olefins and Enol Ethers
The direct enantioselective amination of olefins and enol ethers represents a highly atom-economical and efficient method for synthesizing chiral amines and α-amino ketones, which are core structures in many pharmaceuticals. While various hydroxylamine-based reagents have been developed for these transformations, the specific use of this compound as the primary nitrogen source in catalytic enantioselective aminations of olefins and enol ethers is not widely documented in scientific literature.
Methodologies for these reactions often employ other protected hydroxylamines or different nitrogen sources in conjunction with chiral transition metal catalysts, such as those based on iridium, palladium, or ruthenium. escholarship.orgorganic-chemistry.org These catalytic systems achieve high enantioselectivity by creating a chiral environment around the substrate during the C-N bond-forming step. However, direct application of the sterically demanding this compound in this context appears to be less common or remains an area for future investigation.
Contributions to Natural Product Synthesis
The intricate architectures of natural products present significant synthetic challenges, demanding precise control over stereochemistry and functional group installation. Protected hydroxylamines are valuable reagents in this field, enabling the construction of key structural motifs.
Incorporation of Nitrogen and Oxygen Functionalities
One of the strategic advantages of using a protected hydroxylamine like this compound is its ability to deliver both a nitrogen and an oxygen atom across a double bond in a single, stereocontrolled operation. This is typically achieved through a cycloaddition reaction with an alkene, forming a temporary heterocyclic intermediate (an isoxazolidine). rsc.org Subsequent cleavage of the N-O bond in this intermediate unmasks the 1,2-aminoalcohol functionality, a common feature in many natural products.
This strategy has been employed in the synthesis of complex alkaloids. For instance, in synthetic approaches to the marine alkaloid (-)-Agelastatin A, a potent cytotoxic agent, a key step involves the creation of the core aminocyclopentanol ring system. organic-chemistry.orgnih.gov Syntheses have utilized an oxidative cycloaddition of a protected hydroxylamine with cyclopentadiene (B3395910) to form a bicyclic oxazine. organic-chemistry.org This intermediate, upon reduction, directly establishes the required cis-1,2-aminoalcohol stereochemistry of the C-ring, which is a critical scaffold of the final natural product. While specific reports often utilize Boc-protected hydroxylamines, the underlying principle of using a protected hydroxylamine like the TIPS-variant to install adjacent nitrogen and oxygen functionalities is a powerful and recognized strategy. organic-chemistry.org
Stereoselective Construction of Key Scaffolds
The utility of this compound and related reagents extends to the stereoselective construction of complex molecular scaffolds. The cycloaddition reaction between a hydroxylamine derivative and an alkene is often highly diastereoselective, guided by the steric and electronic properties of both reactants. rsc.org The predictable stereochemical outcome allows for the reliable construction of multiple chiral centers in one step.
In the context of the total synthesis of (-)-Agelastatin A, the cycloaddition approach is fundamental to building the densely functionalized C-ring. organic-chemistry.orgrsc.org The facial selectivity of the cycloaddition reaction on the cyclopentadiene ring sets the initial stereochemistry, which is then carried through the rest of the synthesis. The subsequent reductive cleavage of the N-O bond provides the amino alcohol scaffold with the correct relative stereochemistry, which is essential for the subsequent annulation reactions that form the complete tetracyclic core of the natural product. This demonstrates how such reagents are pivotal in establishing the three-dimensional architecture of complex molecules early in a synthetic sequence. organic-chemistry.orgrsc.org
Advanced Derivatization and Functionalization Studies
Synthesis of N-Substituted and O-Functionalized Analogues of O-(Triisopropylsilyl)hydroxylamine
The reactivity of the nitrogen and oxygen atoms in this compound allows for the synthesis of a wide range of derivatives. These transformations are crucial for building complex molecular architectures.
N-Substituted Analogues: The synthesis of N-alkyl and N-aryl analogues of this compound can be achieved through various synthetic strategies. While direct N-alkylation of this compound can be challenging due to potential side reactions, alternative routes involving the protection of the nitrogen atom followed by silylation are often employed. For instance, N-Boc protected hydroxylamines can be alkylated and subsequently silylated to yield the desired N-alkyl-O-(triisopropylsilyl)hydroxylamine. nih.gov A notable example involves the synthesis of N-hydroxy-O-triisopropylsilyl-α-L-amino acid methyl esters. This process starts with the ring-opening of chiral oxaziridines, derived from natural α-amino acids, by nitrogen nucleophiles. The resulting N-hydroxy-α-L-amino acid methyl esters are then converted to their O-triisopropylsilyl derivatives in excellent yields by treatment with triisopropylsilyl triflate in the presence of 1H-imidazole. This derivatization is crucial to prevent degradation of the N-hydroxylated precursors.
Copper-catalyzed N-arylation reactions have also proven effective for the synthesis of N-aryl hydroxylamines from various N- and O-functionalized hydroxylamines and aryl iodides. These methods offer a broad substrate scope and allow for selective deprotection for further functionalization. nih.gov
O-Functionalized Analogues: The oxygen atom of the hydroxylamine (B1172632) moiety can also be functionalized, typically after initial N-protection to ensure selectivity. A common strategy involves the O-acylation of an N-protected hydroxylamine, followed by deprotection of the nitrogen and subsequent introduction of the desired functional group. For instance, O-acyl hydroxylamines can be synthesized from activated acyl groups and hydroxylamine. acs.orgacs.org A general method for preparing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol mesylates, followed by acidic N-deprotection. organic-chemistry.org This approach provides a versatile route to a variety of O-functionalized hydroxylamines that can then be protected with a TIPS group if required.
A scalable method for the synthesis of O-cyclopropyl hydroxylamines has been developed, which can be subsequently N-arylated. nih.gov These examples showcase the potential for creating diverse O-functionalized hydroxylamine libraries.
Introduction of the Triisopropylsilyl Group into Other Hydroxylamine Derivatives
The introduction of the bulky triisopropylsilyl (TIPS) group onto a hydroxylamine derivative is a key step in many synthetic sequences. The most common method involves the reaction of the hydroxylamine with triisopropylsilyl chloride (TIPSCl) or triisopropylsilyl triflate (TIPSOTf) in the presence of a base. ontosight.ai
The choice of base and solvent is critical for achieving high yields and minimizing side reactions. Imidazole (B134444) and 2,6-lutidine are frequently used as promoters for this silylation reaction. iwu.edu The high reactivity of TIPSOTf makes it a potent reagent for silylating even hindered hydroxylamines.
A specific example is the preparation of N-triisopropylsilyl sulfinylamine, which is synthesized in two steps from triisopropylsilyl chloride and ammonia. nih.govorganic-chemistry.org This highlights a method for introducing the TIPS group onto a nitrogen-containing functionality.
The general procedure for introducing a similar, bulky silyl (B83357) group, the tert-butyldiphenylsilyl (TBDPS) group, involves dissolving the hydroxyl-containing compound in a solvent like dimethylformamide (DMF) and adding TBDPSCl and imidazole. nih.gov This method can be adapted for the introduction of the TIPS group by using the corresponding TIPS-Cl.
Comparative Analysis with Other Silyl Protecting Groups in Hydroxylamine Chemistry
The choice of silyl protecting group is a critical decision in multi-step synthesis, as their relative stabilities dictate the conditions under which they can be selectively removed. The triisopropylsilyl (TIPS) group is often compared with other common silyl ethers such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS).
The stability of these silyl ethers is influenced by steric bulk and electronic effects. Generally, increased steric hindrance around the silicon atom enhances stability towards both acidic and basic hydrolysis.
Stability:
Under acidic conditions, the relative stability generally follows the order: TBDPS > TIPS > TBDMS. wikipedia.orgresearchgate.net The TBDPS group is notably resistant to acidic hydrolysis and can survive conditions that cleave TBDMS and even TIPS ethers. wikipedia.org For instance, the TBDPS group is unaffected by 80% acetic acid, which is used to deprotect O-trityl and O-TBDMS ethers. wikipedia.org
Under basic conditions, the stability order is generally TIPS > TBDPS ≈ TBDMS. harvard.edu The bulky isopropyl groups of the TIPS ether provide excellent steric shielding, making it more resistant to base-mediated cleavage compared to TBDMS and TBDPS.
Deprotection:
The selective removal of silyl ethers is a cornerstone of their utility. Fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used for the cleavage of most silyl ethers due to the high strength of the silicon-fluorine bond. harvard.edu However, the steric environment around the silyl group significantly influences the rate of cleavage.
TBDMS ethers are the most readily cleaved of the three under a variety of conditions, including mild acidic conditions (e.g., acetic acid/water) or with fluoride reagents. organic-chemistry.org A range of chemoselective methods have been developed for TBDMS deprotection in the presence of other silyl groups. iwu.eduorganic-chemistry.orgniscpr.res.in
TBDPS ethers, while stable to acid, can be removed with fluoride sources like TBAF or by acidic hydrolysis under more forcing conditions than those required for TBDMS cleavage. ontosight.ai
TIPS ethers are generally more stable to fluoride-mediated cleavage than TBDPS ethers. wikipedia.org However, they can be removed using reagents like TBAF, often requiring longer reaction times or elevated temperatures compared to TBDMS ethers. iwu.edu
The following interactive table summarizes the key comparative features of these silyl protecting groups in the context of hydroxylamine chemistry.
| Feature | Triisopropylsilyl (TIPS) | tert-Butyldimethylsilyl (TBDMS) | tert-Butyldiphenylsilyl (TBDPS) |
| Relative Stability (Acidic) | High wikipedia.org | Low organic-chemistry.org | Very High wikipedia.org |
| Relative Stability (Basic) | Very High harvard.edu | Moderate harvard.edu | Moderate harvard.edu |
| Common Deprotection Reagents | TBAF, HF-Pyridine iwu.edugoogle.com | TBAF, Acetic Acid, various mild reagents iwu.eduorganic-chemistry.orgniscpr.res.in | TBAF, Acidic Hydrolysis ontosight.ai |
| Key Advantages | High stability to a wide range of conditions, especially basic media. iwu.edu | Easily introduced and removed under mild conditions. organic-chemistry.org | Very high stability to acidic conditions. wikipedia.org |
| Key Disadvantages | More difficult to introduce on sterically hindered hydroxylamines. | Labile to acidic conditions. organic-chemistry.org | Can be difficult to remove under non-fluoride conditions. |
This comparative analysis underscores the importance of selecting the appropriate silyl protecting group based on the specific requirements of the synthetic route, allowing for orthogonal deprotection strategies and the successful synthesis of complex molecules.
Computational and Theoretical Investigations of O Triisopropylsilyl Hydroxylamine
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the mechanisms of organic reactions. By calculating the energies of reactants, transition states, and products, DFT allows for the detailed mapping of reaction pathways, providing crucial information on activation barriers and reaction thermodynamics.
In the context of O-(Triisopropylsilyl)hydroxylamine, DFT studies are instrumental in understanding its role as an electrophilic aminating agent. nih.govnih.govrsc.org A primary reaction of interest is the transfer of the amino group to a nucleophile, with the concomitant departure of the triisopropylsiloxy group. DFT calculations can elucidate the step-by-step mechanism of this process. For instance, in the amination of a generic nucleophile (Nu⁻), the reaction pathway can be computationally modeled to determine whether it proceeds through a concerted or a stepwise mechanism.
A typical DFT study would involve:
Geometry Optimization: The three-dimensional structures of the reactants (this compound and the nucleophile), any intermediates, transition states, and the final products are optimized to find their lowest energy conformations.
Frequency Calculations: These calculations confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Calculations: Single-point energy calculations at a higher level of theory are often performed on the optimized geometries to obtain more accurate reaction energies and activation barriers.
These calculations can provide quantitative data on the energetics of the reaction, as illustrated in the hypothetical reaction profile below.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Nucleophile | 0.0 |
| Transition State | N-Nu bond forming, O-Si bond breaking | +15.2 |
| Products | Aminated Product + Triisopropylsilanolate | -25.7 |
This table is generated based on typical values for electrophilic amination reactions and serves as an illustrative example.
DFT studies can also investigate the role of catalysts, such as transition metals, in facilitating the amination reaction. wiley-vch.de By modeling the catalytic cycle, researchers can understand how the catalyst lowers the activation energy and influences the stereoselectivity of the reaction.
Frontier Molecular Orbital (FMO) Analysis of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals provide significant insights into the reactivity and selectivity of a molecule.
For this compound, FMO analysis helps to rationalize its behavior as an electrophilic aminating agent. The key interaction in its reactions with nucleophiles is between the HOMO of the nucleophile and the LUMO of this compound.
LUMO: The LUMO of this compound is expected to be localized primarily on the N-O bond, specifically having significant antibonding character (σ*). This localization makes the nitrogen atom susceptible to nucleophilic attack, leading to the cleavage of the N-O bond. The bulky triisopropylsilyl group also influences the shape and accessibility of the LUMO.
HOMO: The HOMO is likely to be localized on the lone pairs of the oxygen and nitrogen atoms. The energy of the HOMO is an indicator of the molecule's ability to act as a nucleophile, though in most of its synthetically useful reactions, it acts as an electrophile.
The energy gap between the HOMO and LUMO is a crucial parameter for predicting the kinetic stability of the molecule. A large HOMO-LUMO gap generally implies higher stability and lower reactivity. echemi.com
| Molecular Orbital | Description | Calculated Energy (eV) |
| HOMO | Highest Occupied Molecular Orbital | -9.8 |
| LUMO | Lowest Unoccupied Molecular Orbital | +1.5 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 11.3 |
This table presents hypothetical FMO energy values for this compound, consistent with similar silylated hydroxylamines, for illustrative purposes.
FMO analysis can also predict regioselectivity in reactions with ambident nucleophiles. The site of attack will be determined by the location of the largest lobe of the LUMO on this compound and the largest lobe of the HOMO on the nucleophile, a principle governed by orbital overlap.
Structure-Reactivity Relationships from a Computational Perspective
The chemical structure of this compound, particularly the presence of the bulky triisopropylsilyl group, plays a defining role in its reactivity. Computational studies can quantify these structure-reactivity relationships.
The triisopropylsilyl group ((i-Pr)₃Si) imparts several key properties:
Steric Hindrance: The large steric bulk of the triisopropylsilyl group protects the N-O bond from unwanted side reactions and can influence the stereochemical outcome of its reactions. Computational models can quantify this steric hindrance by calculating steric energies or by mapping the electrostatic potential to visualize regions of high and low electron density.
Electronic Effects: The silicon atom is electropositive and can stabilize a negative charge on the oxygen atom in the transition state and in the triisopropylsilanolate leaving group. This electronic effect enhances the electrophilicity of the nitrogen atom. DFT calculations can reveal the charge distribution within the molecule and how it changes along the reaction pathway.
Leaving Group Ability: The stability of the resulting triisopropylsilanolate anion is a crucial factor in the facility of the amination reaction. Computational calculations can determine the pKa of the conjugate acid (triisopropylsilanol), providing a quantitative measure of the leaving group's stability.
By systematically modifying the silyl (B83357) group in silico (e.g., from trimethylsilyl (B98337) to triisopropylsilyl to tert-butyldimethylsilyl) and calculating the corresponding reaction barriers and orbital energies, a clear structure-reactivity relationship can be established.
| Silyl Group | Calculated Activation Energy (kcal/mol) | LUMO Energy (eV) |
| Trimethylsilyl (TMS) | 18.5 | +1.8 |
| Triethylsilyl (TES) | 16.8 | +1.6 |
| Triisopropylsilyl (TIPS) | 15.2 | +1.5 |
| tert-Butyldimethylsilyl (TBDMS) | 17.1 | +1.7 |
This table provides a hypothetical comparison to illustrate how computational chemistry can be used to probe structure-reactivity relationships. The values are representative of trends observed in related systems.
Future Research Trajectories and Emerging Opportunities
Development of Novel Catalytic Systems for Transformations Involving O-(Triisopropylsilyl)hydroxylamine
The development of new catalytic methodologies is a cornerstone of chemical synthesis. For O-silylated hydroxylamines, catalysis offers a pathway to novel transformations, and this is a promising area for this compound. Future research could logically focus on several key areas:
Earth-Abundant Metal Catalysis: While precious metals like platinum and rhodium are effective for various transformations, a shift towards more sustainable and economical catalysts based on iron, copper, and nickel is evident. doi.orgresearchgate.netnih.gov Research is needed to develop catalytic systems using these metals for reactions such as amination and hydrosilylation that specifically leverage the steric and electronic properties of this compound. For instance, copper-catalyzed electrophilic amination of alkenes, which has been successful with O-benzoyl hydroxylamines, could be adapted. acs.org The bulky TIPS group could influence the regioselectivity and stereoselectivity of such reactions in ways not seen with smaller silyl (B83357) groups.
Asymmetric Catalysis: The generation of chiral molecules is of paramount importance in medicinal chemistry. Asymmetric hydrosilylation of ketones to produce chiral alcohols is a well-established reaction class. doi.orgresearchgate.net Future work could involve designing chiral ligand-metal complexes that work in concert with this compound. The steric hindrance of the TIPS group would likely play a critical role, demanding careful ligand design to achieve high enantioselectivity in the synthesis of chiral amines or other nitrogen-containing products.
Photocatalysis: Light-mediated reactions represent a green and powerful tool in synthesis. Photocatalytic methods for the coupling of ketones with hydrosilanes have been reported. researchgate.net Exploring the use of this compound as a nitrogen source in photocatalytic cycles for hydroaminoxylation or related reactions could unlock new reactivity. nih.gov The stability of the TIPS ether bond under various conditions makes it an attractive candidate for multi-step photocatalytic cascades.
Exploration of New Synthetic Pathways and Reactivity Modes
While general methods for synthesizing hydroxylamines are known, scalable and efficient pathways to this compound itself need to be optimized. google.comorganic-chemistry.org Beyond its synthesis, its unique reactivity remains a fertile ground for discovery.
Novel Synthesis Routes: Current strategies often involve the reaction of hydroxylamine (B1172632) salts with silyl chlorides or the reduction of oximes. nih.govgoogle.com Investigating catalytic Si-N dehydrocoupling, a method that forms a silicon-nitrogen bond with hydrogen gas as the only byproduct, could provide a more sustainable route to silylated amines and, potentially, hydroxylamines. rsc.org Research into direct, catalyzed O-silylation of hydroxylamine under mild conditions would be highly beneficial.
doi.orgdoi.org-Sigmatropic Rearrangements: O-substituted hydroxylamines, such as O-cyclopropyl hydroxylamines, have been shown to be excellent precursors for doi.orgdoi.org-sigmatropic rearrangements to generate complex N-heterocycles. rsc.orgnih.gov It is conceivable that N-alkenyl or N-aryl derivatives of this compound could participate in analogous rearrangements. The bulky TIPS group could influence the stability of the intermediates and the transition states, potentially leading to unique product distributions or allowing for reactions that are not feasible with less sterically demanding protecting groups.
Electrophilic Amination: O-acylated hydroxylamines are effective electrophilic aminating agents. The development of this compound as a precursor to a stable, yet reactive, electrophilic nitrogen source is a compelling research direction. Its utility could be explored in the amination of organometallic reagents or in directed C-H amination reactions, where its steric bulk might afford novel selectivity. orgsyn.orgorgsyn.org
Integration into Flow Chemistry and Sustainable Synthesis Methodologies
Modern chemical manufacturing increasingly relies on flow chemistry and sustainable practices to improve safety, efficiency, and environmental impact. vapourtec.comchemanager-online.com
Flow Chemistry Applications: The enhanced thermal stability often associated with triisopropylsilyl ethers makes this compound an excellent candidate for integration into flow chemistry systems. libretexts.org Flow reactors allow for precise control over reaction parameters and enable the safe use of hazardous reagents or high temperatures and pressures. chemanager-online.comresearchgate.net Developing flow protocols for transformations using this compound could facilitate its use in automated high-throughput synthesis for creating compound libraries or for scaling up the production of valuable intermediates. researchgate.net
Potential for Further Expansion in Complex Molecule and Drug Discovery Enabling Reactions
The ultimate utility of a synthetic reagent is often demonstrated in its application to the synthesis of complex, high-value molecules like natural products and pharmaceuticals.
Complex Molecule Synthesis: The TIPS group is a widely used protecting group for alcohols in multi-step synthesis due to its robustness and orthogonal cleavage conditions. libretexts.orgyoutube.com As a component of this compound, it could serve a dual role: directing reactivity and protecting the hydroxylamine oxygen. This could be particularly valuable in the late-stage functionalization of complex molecules, where a mild and selective nitrogen-transfer reaction is required without disturbing other sensitive functional groups. Its use in ribonucleoside synthesis, in the form of the related TOM group, demonstrates the compatibility of the triisopropylsilyl moiety with intricate molecular architectures. nih.gov
Drug Discovery: Hydroxylamine moieties are present in a number of biologically active compounds and can act as bioisosteres for other functional groups. nih.gov The incorporation of the N,N,O-trisubstituted hydroxylamine group has been shown to favorably modulate key drug-like properties such as lipophilicity and metabolic stability. nih.gov this compound could be a key reagent for installing the foundational N-O bond, which can then be further elaborated. For example, O-alkylhydroxylamines have been identified as potent inhibitors of the enzyme Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer therapy. nih.gov Developing efficient methods using this compound to create libraries of such compounds is a significant opportunity for drug discovery programs.
Q & A
Q. What synthetic methodologies are commonly employed for o-(Triisopropylsilyl)hydroxylamine, and how are reaction conditions optimized?
The synthesis of silyl-protected hydroxylamines typically involves silylation reactions under controlled conditions. For example, analogous compounds like O-(triisopropylsilyl)pyrayafoline derivatives are synthesized using boron tribromide at -78°C to achieve regioselective silylation, followed by quenching and purification via flash chromatography . Optimization focuses on temperature control (e.g., cryogenic conditions to prevent side reactions) and stoichiometric ratios of silylating agents. Post-synthesis, rigorous characterization using -NMR and -NMR is critical to confirm structural integrity .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : -NMR identifies proton environments (e.g., TIPS group signals at δ 1.0–1.2 ppm), while -NMR confirms carbon skeleton integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular ion peaks and isotopic patterns.
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C/H/N ratios .
- IR Spectroscopy : Detects functional groups like N–O stretches (~950 cm) .
Q. How should this compound be stored to maintain stability?
While direct data on this compound is limited, structural analogs (e.g., hydrochlorides) suggest storage at -20°C under inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Desiccants and moisture-free solvents (e.g., anhydrous THF) are recommended during handling .
Advanced Research Questions
Q. How can computational chemistry elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) at the B3LYP/6-311+G(2df,2p) level can model transition states and energy barriers. For example, dual bifunctional catalysis pathways (e.g., proton transfer between hydroxylamine’s O and N atoms) predict regioselectivity in acylation reactions. Solvation effects are incorporated via PCM models to simulate aqueous or organic environments . These methods help reconcile discrepancies between theoretical DG‡ values (e.g., 17–20 kcal/mol) and experimental kinetics .
Q. What strategies address contradictions between experimental and computational data in hydroxylamine derivative reactions?
- Mechanistic Re-evaluation : If O-acylation is observed computationally but N-acylation dominates experimentally (as in phenyl acetate reactions), alternative pathways (e.g., bifunctional catalysis) must be explored .
- Solvent and Isotope Effects : Include explicit solvent molecules in simulations or use deuterated analogs to validate proton-transfer steps.
- Kinetic Isotope Effects (KIEs) : Experimental KIEs can distinguish between rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
Q. How do substituents on the hydroxylamine backbone influence reactivity and regioselectivity?
Studies on analogs like O-(2-fluorobenzyl)hydroxylamine demonstrate that electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilicity at the nitrogen center, favoring nucleophilic substitutions. In contrast, methoxy groups increase steric bulk, altering catalytic accessibility. Systematic variation of substituents (e.g., 2,4-dinitrophenyl in ) combined with Hammett plots can quantify electronic effects on reaction rates .
Q. What catalytic systems improve the efficiency of silyl-protected hydroxylamine reactions?
Palladium(II) catalysts enable C–N bond formation in natural product syntheses, while bifunctional catalysts (e.g., hydroxylamine itself) lower energy barriers by stabilizing transition states via dual proton transfer. For example, Pd(II)-mediated coupling of silylated hydroxylamines with aryl halides achieves high yields (>80%) under mild conditions .
Data Contradiction Analysis
Resolving Discrepancies in Product Ratios Between O- and N-Acylation Pathways
- Experimental : Hydroxylamine reactions with phenyl acetate predominantly yield O-acylated products, contradicting theoretical predictions of N-acylation dominance.
- Resolution : Reevaluate transition-state geometries using QM/MM hybrid models to account for solvent hydrogen bonding. Experimental validation via -labeling or in-situ IR can track intermediate formation .
Methodological Recommendations
- Synthetic Optimization : Use low-temperature silylation (-78°C) to minimize decomposition .
- Computational Workflow : Combine Gaussian for DFT calculations with VMD for visualizing transition states .
- Safety Protocols : Refer to GHS guidelines for handling reactive silylating agents, even if direct safety data is unavailable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
